(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
CAS No.: 2165699-77-2
Cat. No.: VC11662350
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165699-77-2 |
|---|---|
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
| Standard InChI Key | KJHHOIMTQSCHFE-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
The compound’s core structure consists of a five-membered pyrrolidine ring containing a nitrogen atom. The Boc group (-O-C(O)-O-tBu) at the 1-position and the methoxy (-OCH₃) group at the 3-position introduce steric and electronic modifications that influence reactivity . The (2R,3S) stereochemistry is critical for its chiral interactions, which are often pivotal in drug design for enantioselective targeting.
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 2165699-77-2 |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Store at room temperature (RT) |
These properties dictate its handling and application in experimental settings .
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.0771 | 0.8154 | 0.4077 |
| 5 | 20.3855 | 4.0771 | 2.0386 |
| 10 | 40.771 | 8.1542 | 4.0771 |
Repeated freeze-thaw cycles must be avoided to prevent degradation. For long-term storage, solutions are stable for 6 months at -80°C or 1 month at -20°C .
Solubility Considerations
The compound’s solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Heating to 37°C with ultrasonic agitation enhances dissolution .
Stereochemical and Functional Group Analysis
Impact of Boc Protection
The Boc group serves dual roles:
-
Protection: Shields the amine group during synthetic reactions, preventing unwanted side reactions.
-
Steric Effects: The bulky tert-butyl moiety influences conformational flexibility, potentially affecting binding interactions in biological systems .
Methoxy Group Reactivity
The methoxy substituent at the 3-position contributes to:
-
Electron Donation: Stabilizes adjacent carbocations or transition states in substitution reactions.
-
Hydrogen Bonding: Participates in weak interactions with biological targets, enhancing affinity .
Stability and Degradation Pathways
Thermal Stability
Storage at RT is permissible, but prolonged exposure to heat (>40°C) may lead to Boc deprotection or decarboxylation.
Hydrolytic Sensitivity
The ester linkage in the Boc group is susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments during experiments .
Comparison with Structural Analogs
The table below contrasts (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid with related compounds:
| Compound | Key Structural Difference | Potential Application |
|---|---|---|
| (2S,3S)-Boc-3-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl vs. methoxy group | Enhanced hydrogen bonding |
| (2R,3R)-Boc-3-aminopyrrolidine-2-carboxylic acid | Amino group substitution | Improved nucleophilicity |
Such comparisons highlight how subtle structural changes alter reactivity and utility .
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